molecular formula C12H13F2NO2 B2389088 1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane CAS No. 2097862-22-9

1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane

Cat. No. B2389088
CAS RN: 2097862-22-9
M. Wt: 241.238
InChI Key: LUASDMCSCAYUJZ-UHFFFAOYSA-N
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Description

1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane, commonly known as DUO, is a novel and potent small molecule that has gained significant attention in the scientific community. DUO is a spirocyclic compound that contains a unique structure of a spirocycle fused with a furan ring and a difluoromethyl group. The compound exhibits a range of biological activities, including antitumor, antiviral, and antibacterial properties.

Scientific Research Applications

Synthesis and Transformation

Compounds related to 1,1-Difluoro-6-(furan-3-carbonyl)-6-azaspiro[2.5]octane, such as those involving furan and spiro configurations, have been extensively explored for their synthesis and subsequent transformations. For instance, studies have demonstrated the synthesis of methyl- and alkenyl-substituted furans that react with other compounds to form structurally complex products with good yields (Sendelbach et al., 1999). These synthetic strategies often involve catalytic hydrogenation, dechlorination, and other transformations that could be applicable to the synthesis and manipulation of this compound.

Catalytic Reactions

Compounds structurally related to the target molecule have been used as intermediates in catalytic reactions, leading to the synthesis of complex organic structures. For example, concise syntheses of bridged morpholines starting from furan derivatives have been described, which involve solvent-free steps for key cyclizations (Zaytsev et al., 2016). This indicates the potential for this compound to act as an intermediate in catalytic reactions leading to heterocyclic compounds.

Electrophilic Amination

The reactivity of spirocyclic compounds towards electrophilic amination has been studied, providing insights into the reactivity patterns of such compounds (Andreae et al., 1992). This suggests that this compound might undergo similar reactions, expanding its utility in synthesizing nitrogen-containing compounds.

Structural and Conformational Analysis

The structural and conformational aspects of spirocyclic compounds, including those with oxaspiro and azaspiro configurations, have been analyzed using techniques like NMR spectroscopy (Montalvo-González & Ariza-Castolo, 2012). These studies provide a foundation for understanding the molecular geometry, electronic structure, and reactivity of this compound.

Photochemical and Thermal Rearrangements

Spirocyclic compounds have been investigated for their behavior under photochemical and thermal conditions, leading to rearrangements and the formation of novel structures (Ming & Wamhoff, 1987). These studies might indicate potential pathways for the transformation of this compound under similar conditions.

properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(furan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-12(14)8-11(12)2-4-15(5-3-11)10(16)9-1-6-17-7-9/h1,6-7H,2-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUASDMCSCAYUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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